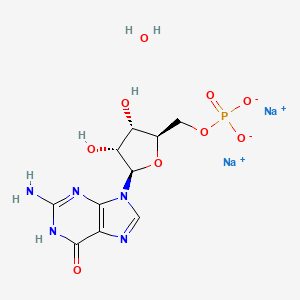![molecular formula C19H21ClN4 B1418221 N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1172351-24-4](/img/structure/B1418221.png)
N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Descripción general
Descripción
The compound is a complex organic molecule that contains a piperidine ring (a six-membered ring with one nitrogen atom), a quinoxaline moiety (a type of heterocyclic compound), and a 4-chlorobenzyl group (a benzene ring with a chlorine atom and a methyl group). These components suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the construction of the quinoxaline ring, and the attachment of the 4-chlorobenzyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and quinoxaline rings suggests that the compound could have a rigid, cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitrogen atoms in the piperidine and quinoxaline rings could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could affect its polarity and solubility .Aplicaciones Científicas De Investigación
Novel Spiro-Annelated Heterocyclic Systems
Research by Artico et al. (1992) describes the synthesis of new tetracyclic systems containing pyrrolobenzodiazepine and pyrrolobenzotriazepine moieties bounded by a spiro linkage to the piperidine nucleus. These compounds, including spiropyrrolo[1,2-a]quinoxaline-2,4′-piperidine, were synthesized using a simple reaction with proper aromatic amines and 4-oxopiperidines, demonstrating the potential of spiro-annelated compounds in heterocyclic chemistry (Artico et al., 1992).
Intramolecular N to N Acyl Migration
Méndez and Kouznetsov (2011) explored the synthesis of spiropiperdine scaffolds based on an intramolecular acyl transfer process. This research demonstrates the versatility of spiro[piperidine-4,2′-quinolines] in synthetic chemistry, highlighting the functional adaptability of these compounds (Méndez & Kouznetsov, 2011).
Spiroheterocycles Synthesis in Ionic Liquid
Rajesh, Bala, and Perumal (2012) achieved the synthesis of novel spiropiperidin-4″-ones and related compounds via 1,3-dipolar azomethine ylide cycloaddition in ionic liquid, showing the effectiveness of this method in producing complex spiroheterocycles (Rajesh et al., 2012).
Spiro Nitrogen Heterocycles of Quinuclidine
Hamama et al. (2011) explored the synthesis of fused and spiro quinuclidine heterocycles, expanding the potential applications of these compounds in pharmaceutical and chemical research (Hamama et al., 2011).
Synthesis of 1′-H-spiro-(indoline-3,4′-piperidine)
Xie et al. (2004) developed a simple synthetic route for 1′- H -spiro(indoline-3,4′-piperidine), useful as templates for synthesizing compounds targeting GPCR, demonstrating the therapeutic relevance of such spiro compounds (Xie et al., 2004).
Cyclofunctionalization of Olefinic Urethanes and Ureas
Takai, Obase, and Teranishi (1988) investigated the cyclization reaction of tetrahydropyridine derivatives with halogen, leading to spiro [piperidine-4, 4'(3'H)-quinazolin]-2'(1'H)-one derivatives, crucial for understanding the chemical properties and potential applications of these compounds (Takai et al., 1988).
DNA Interaction Study of Spiro-Cyclotriphosphazenes
Pektaş et al. (2018) conducted a study on spiro-cyclotriphosphazenes, highlighting their potential in DNA interaction studies, which could be relevant for biological and medicinal applications (Pektaş et al., 2018).
Alkylation Studies with Spiro[oxirane-2,4-piperidines]
Fishman and Cruickshank (1968) explored the preparation of spiro[oxirane-2, 4′-piperidines] and their use as alkylating agents, providing insight into the synthetic versatility of spiro compounds (Fishman & Cruickshank, 1968).
Solid-Phase Synthesis of Spiro Piperidine Derivatives
Kim et al. (2012) reported on the solid-phase synthesis of novel N-[alkylsulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amide and amine derivatives, demonstrating the utility of solid-phase synthesis for generating complex spiro compounds (Kim et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c20-15-7-5-14(6-8-15)13-22-18-19(9-11-21-12-10-19)24-17-4-2-1-3-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGTYRFKIGGTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=NCC3=CC=C(C=C3)Cl)NC4=CC=CC=C4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1418144.png)

![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)
![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B1418148.png)

![2-(Ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B1418151.png)
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)




